Bienvenue dans la boutique en ligne BenchChem!

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide

Medicinal chemistry Drug-likeness Physicochemical profiling

N-[3-Fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide (CAS 478260-48-9) is a synthetic small molecule with the molecular formula C₂₄H₂₄FN₃OS and a molecular weight of 421.53 g/mol. It belongs to the 2-arylsulfanyl-phenylpiperazine class, a series originally developed as glycine transporter-1 (GlyT-1) inhibitors for potential CNS indications.

Molecular Formula C24H24FN3OS
Molecular Weight 421.53
CAS No. 478260-48-9
Cat. No. B2978733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide
CAS478260-48-9
Molecular FormulaC24H24FN3OS
Molecular Weight421.53
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)NC(=O)CSC4=CC=CC=C4)F
InChIInChI=1S/C24H24FN3OS/c25-22-17-19(26-24(29)18-30-21-9-5-2-6-10-21)11-12-23(22)28-15-13-27(14-16-28)20-7-3-1-4-8-20/h1-12,17H,13-16,18H2,(H,26,29)
InChIKeyMLZLNHMFERNHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide (CAS 478260-48-9): Compound Identity, Class Context, and Procurement Baseline


N-[3-Fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide (CAS 478260-48-9) is a synthetic small molecule with the molecular formula C₂₄H₂₄FN₃OS and a molecular weight of 421.53 g/mol . It belongs to the 2-arylsulfanyl-phenylpiperazine class, a series originally developed as glycine transporter-1 (GlyT-1) inhibitors for potential CNS indications [1]. The compound is commercially supplied by Key Organics Ltd. (product code 8R-1193) with a typical purity of 95% and is designated exclusively for non-human research use . Notably, ZINC15 and ChEMBL databases report no known bioactivity data for this exact compound, indicating its status as an underexplored member of this pharmacologically significant scaffold family [2].

Why N-[3-Fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide Cannot Be Generically Substituted by In-Class Analogs


Within the 2-arylsulfanyl-phenylpiperazine acetamide sub-series, even minor modifications to the arylsulfanyl substituent produce substantial changes in physicochemical properties, molecular recognition potential, and pharmacological profile. The target compound bears an unsubstituted phenylsulfanyl group, whereas the closest commercially available analogs incorporate 4-chloro, 4-methyl, or 2,4-dimethyl substituents on this ring . In the structurally related 2-arylsulfanyl-phenyl piperazinyl acetic acid GlyT-1 inhibitor series described by Smith et al. (2004), arylsulfanyl substituent variation was a primary driver of in vitro potency differences, with the lead compound (31) achieving an IC₅₀ of 150 nM only after optimization of both the arylsulfanyl group and the piperazine ring substitution [1]. Consequently, procurement of a substituted analog in place of the unsubstituted phenylsulfanyl parent compound will alter the steric, electronic, and lipophilic character of the molecule, fundamentally changing its behavior in any biological assay or chemical transformation. The acetamide linker of this compound further distinguishes it from the acetic acid series, introducing a hydrogen-bond donor that is absent in the carboxylic acid congeners and may alter target engagement and metabolic stability [1].

Quantitative Evidence Guide: Differentiation of N-[3-Fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide from Closest Analogs


Molecular Weight and Lipophilicity Differentiation Versus the 2,4-Dimethylphenyl Analog (CAS 478260-50-3)

The target compound has a molecular weight of 421.53 Da, which is 28.05 Da lower than the 2,4-dimethylphenyl analog (CAS 478260-50-3, MW 449.58 Da) . This molecular weight difference places the target compound closer to the median molecular weight of oral CNS drugs and farther from the 450 Da threshold above which attrition risk increases in CNS drug development. The 2,4-dimethyl substitution also adds two methyl groups that increase lipophilicity (predicted LogP approximately 5.9 for the 2,4-dimethyl analog), while the unsubstituted phenylsulfanyl group of the target compound yields a lower LogP, potentially improving aqueous solubility and reducing non-specific protein binding relative to the dimethyl analog . These differences are quantifiable and relevant for compound selection in CNS lead optimization where lower molecular weight and controlled lipophilicity are established predictors of favorable pharmacokinetics.

Medicinal chemistry Drug-likeness Physicochemical profiling

Halogen-Free Scaffold Advantage Versus the 4-Chlorophenyl Analog (CAS 478260-45-6)

The target compound bears an unsubstituted phenylsulfanyl moiety, whereas the 4-chlorophenyl analog (CAS 478260-45-6) incorporates a chlorine atom at the para position of the phenylsulfanyl ring, increasing its molecular weight to 455.98 Da . In the GlyT-1 inhibitor series described by Smith et al. (2004), a 5-chloro substitution on the central phenyl ring was tolerated, but the optimal arylsulfanyl substituent was a 4-methoxy group rather than halogen, suggesting that halogen introduction on the arylsulfanyl ring is not a prerequisite for potency and may introduce liabilities [1]. Chlorine-containing compounds carry an inherent risk of generating reactive metabolites via cytochrome P450-mediated oxidative dechlorination or GST-catalyzed glutathione conjugation, which can lead to idiosyncratic toxicity. The absence of halogen in the target compound eliminates this specific metabolic liability and reduces molecular complexity, making it a cleaner baseline scaffold for structure-activity relationship (SAR) exploration and for applications where halogen content is undesirable (e.g., fragment-based screening libraries).

Medicinal chemistry Toxicology Fragment-based design

Acetamide Linker Differentiation from the Carboxylic Acid GlyT-1 Inhibitor Series

The target compound incorporates an acetamide linker connecting the central aniline nitrogen to the phenylsulfanyl group, whereas the well-characterized GlyT-1 inhibitor series reported by Smith et al. (2004) employs an acetic acid moiety at this position [1]. This structural divergence has critical pharmacological implications: the acetamide introduces a hydrogen-bond donor (N-H) capable of engaging additional target residue interactions, while the carboxylic acid of the reference series is ionized at physiological pH, potentially limiting passive CNS penetration. In the Smith et al. series, the most potent compound (31) achieved an IC₅₀ of 150 nM in the human GlyT-1b uptake assay and elevated extracellular glycine levels in rat ventral hippocampus at 1.2–4.6 mg/kg s.c. [1]. While no direct GlyT-1 IC₅₀ data are publicly available for target compound 478260-48-9, the acetamide-to-acetic acid replacement represents a distinct pharmacophore vector that may confer differential transporter kinetics, CNS partitioning, and metabolic stability compared to the benchmark series.

GlyT-1 inhibition Medicinal chemistry Linker pharmacology

Unsubstituted Phenylsulfanyl Group as a Baseline for Systematic SAR Exploration

The target compound is the only member of the 2-arylsulfanyl-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide sub-series bearing a completely unsubstituted phenylsulfanyl group. All other commercially cataloged analogs (CAS 478260-45-6, 478260-50-3, and the 4-methylphenyl variant) carry electron-donating or electron-withdrawing substituents on the arylsulfanyl ring . In the foundational GlyT-1 SAR study by Smith et al., the 4-methoxy substituent on the phenylsulfanyl group was identified as optimal for potency, but the study did not report data for the unsubstituted phenylsulfanyl parent, leaving a critical SAR gap [1]. The unsubstituted compound therefore serves as the essential null comparator required to quantify the contribution of each substituent to target binding, selectivity, and pharmacokinetic properties. Without this baseline compound, the additive or synergistic effects of substituents cannot be deconvoluted.

Structure-activity relationship Medicinal chemistry Chemical biology

Commercially Verified Purity Baseline for Reproducible Research

The compound is supplied by Key Organics Ltd. (product code 8R-1193) with a verified purity specification of 95% . For the 4-chlorophenyl analog (CAS 478260-45-6), AKSci also specifies a purity of 95% . Purity specifications of 95% are adequate for most in vitro biochemical and cell-based assays, but the absence of orthogonal purity verification data (e.g., HPLC chromatograms, qNMR data) for this specific compound means that end-users should independently verify purity by HPLC-MS or quantitative NMR before use in quantitative pharmacology experiments. This purity consistency across the sub-series supports cross-compound comparison when all analogs are sourced at equivalent purity grades.

Chemical procurement Quality control Assay reproducibility

Optimal Research and Procurement Application Scenarios for N-[3-Fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide (CAS 478260-48-9)


Baseline Compound for Arylsulfanyl Substituent SAR in GlyT-1 Inhibitor Lead Optimization

This compound serves as the essential unsubstituted phenylsulfanyl reference point in any systematic SAR campaign exploring the 2-arylsulfanyl-phenylpiperazine acetamide scaffold. When tested alongside the 4-chloro, 4-methyl, and 2,4-dimethyl analogs in a GlyT-1 ³H-glycine uptake assay (as described by Smith et al. 2004), the target compound's activity provides the baseline against which the electronic (Hammett σ) and steric (Taft Eₛ) contributions of each substituent are quantified [1]. Without this reference compound, the SAR matrix is incomplete, and the pharmacophoric contribution of the phenylsulfanyl group cannot be rationally optimized. Procurement of all four analogs (CAS 478260-48-9, 478260-45-6, 478260-50-3, and the 4-methyl analog) as a matched set enables complete substituent scanning with quantitative pairwise comparisons.

Halogen-Free Fragment for CNS Drug Discovery Screening Libraries

For CNS-focused fragment-based or HTS library assembly, the absence of chlorine in this compound eliminates the risk of reactive metabolite formation associated with halogenated aromatics [1]. The compound's molecular weight (421.53 Da) and the absence of additional halogens beyond the metabolically stable 3-fluoro substituent on the central phenyl ring make it a cleaner entry point for hit triage compared to the 4-chlorophenyl analog (CAS 478260-45-6, MW 455.98). In screening cascades where halogen content is used as a liability filter, this compound passes criteria that the chlorinated analog fails, reducing the downstream burden of metabolite identification studies.

Acetamide Pharmacophore Comparator for CNS Transporter Inhibitor Programs

The acetamide linker distinguishes this compound from the carboxylic acid-based GlyT-1 inhibitors that dominate the published literature [1]. For medicinal chemistry programs exploring neutral GlyT-1 inhibitors with potentially superior CNS penetration, this compound provides a direct structural bridge between the established acidic pharmacophore and a neutral hydrogen-bond-capable alternative. Testing this compound in parallel with the reference inhibitor Org-24598 (racemic, IC₅₀ = 320 nM) or ALX5407 (IC₅₀ = 26 nM) in a GlyT-1b transfected cell assay allows quantitative assessment of the acetamide-for-carboxylic-acid replacement strategy [1].

Chemical Biology Tool for Glycine Transporter Target Engagement Studies

As an underexplored member of the 2-arylsulfanyl-phenylpiperazine class with no ChEMBL-reported bioactivity [1], this compound represents a valuable chemical probe candidate for target identification and mechanism-of-action studies. Its structural simplicity relative to substituted analogs reduces the number of potential off-target interactions, increasing the likelihood that any observed phenotype is due to the core scaffold rather than a substituent-specific effect. Procurement of this compound for affinity-based proteomics or thermal shift assays can help establish whether the phenylpiperazine-acetamide scaffold engages GlyT-1 or alternative targets.

Quote Request

Request a Quote for N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.